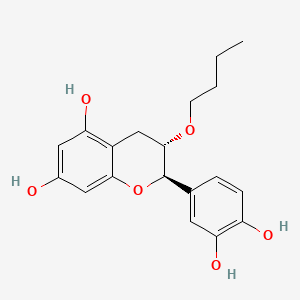
2H-1-Benzopyran-5,7-diol, 3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-5,7-diol, 3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-trans)- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in various natural products. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a butoxy substituent, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-5,7-diol, 3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-trans)- typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the butoxy group: This step usually involves etherification reactions where a butanol derivative is reacted with the benzopyran core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-5,7-diol, 3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-trans)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may have different biological activities.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
2H-1-Benzopyran-5,7-diol, 3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-trans)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Potential therapeutic applications include its use as an antioxidant, anti-inflammatory agent, and in the treatment of various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2H-1-Benzopyran-5,7-diol, 3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-trans)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, leading to the scavenging of free radicals and reduction of oxidative stress. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Flavonoids: These are structurally similar compounds that also contain a benzopyran core and exhibit similar biological activities.
Coumarins: Another class of compounds with a benzopyran structure, known for their anticoagulant and antimicrobial properties.
Uniqueness
What sets 2H-1-Benzopyran-5,7-diol, 3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-trans)- apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both butoxy and multiple hydroxyl groups allows for diverse chemical reactivity and potential for various applications.
特性
CAS番号 |
71634-77-0 |
|---|---|
分子式 |
C19H22O6 |
分子量 |
346.4 g/mol |
IUPAC名 |
(2R,3S)-3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C19H22O6/c1-2-3-6-24-18-10-13-15(22)8-12(20)9-17(13)25-19(18)11-4-5-14(21)16(23)7-11/h4-5,7-9,18-23H,2-3,6,10H2,1H3/t18-,19+/m0/s1 |
InChIキー |
AGHKRGKRLNLFJD-RBUKOAKNSA-N |
異性体SMILES |
CCCCO[C@H]1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O |
正規SMILES |
CCCCOC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



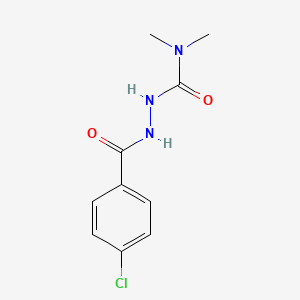
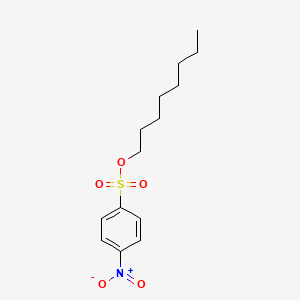
![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)

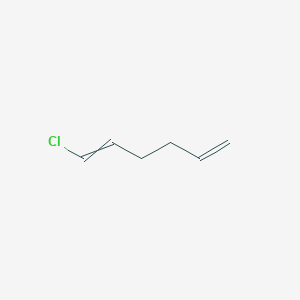
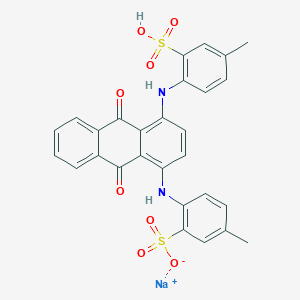
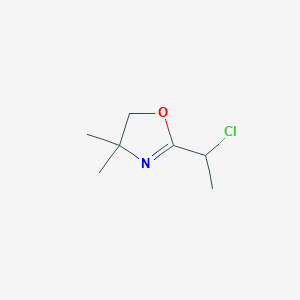
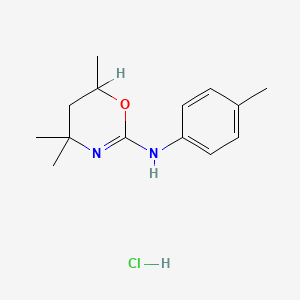
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)

![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)

